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A Comparative Study of Aromaticity: Kekulene
vs. Coronene
A deep dive into the electronic structures and aromatic properties of two fascinating polycyclic

aromatic hydrocarbons.

Kekulene and Coronene, two emblematic polycyclic aromatic hydrocarbons (PAHs), have long

captivated the scientific community due to their unique structures and electronic properties.

While both are comprised of fused benzene rings, their arrangement imparts distinct

differences in their aromatic character, a fundamental concept in organic chemistry with

profound implications for molecular stability and reactivity. This guide provides an objective

comparison of the aromatic properties of Kekulene and Coronene, supported by experimental

and theoretical data, to aid researchers, scientists, and drug development professionals in

understanding these intriguing molecules.

Probing Aromaticity: A Tale of Two Structures
The nature of π-electron delocalization in Kekulene has been a subject of extensive debate.[1]

[2] Two primary models have been proposed: the "superaromatic" or "annulenoid" model, which

envisions two concentric aromatic rings with 18 and 30 π-electrons, and the "Clar" model,

which posits a structure of six distinct benzenoid sextets connected by non-aromatic bridges.[1]

[3] In contrast, Coronene's aromaticity is more straightforward, often described by a set of three

mobile Clar sextets.[4][5]
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Recent experimental and computational studies, including single-molecule atomic force

microscopy, have provided strong evidence in favor of the Clar model for Kekulene.[6][7][8]

This model suggests a significant degree of bond localization, where the π-electrons are not

fully delocalized across the entire macrocycle.[6] This is in contrast to the more uniform

delocalization expected in a truly "superaromatic" system.

Quantitative Comparison of Aromatic Properties
To objectively compare the aromatic properties of Kekulene and Coronene, several key

experimental and computational metrics are employed. These include Nucleus-Independent

Chemical Shift (NICS) values, bond length analysis, and resonance energies.

Property Kekulene (C₄₈H₂₄) Coronene (C₂₄H₁₂)
Benzene (C₆H₆) (for
reference)

Molecular Formula C₄₈H₂₄ C₂₄H₁₂ C₆H₆

Molar Mass ( g/mol ) 600.72 300.36 78.11

Symmetry D₃h (approximately)[1] D₆h D₆h

Calculated HOMO-

LUMO Gap (eV)
3.55[6] ~3.5 ~5.0

Resonance Energy

per π-electron (REPE)

(kcal/mol)

Varies by calculation

method
4.2[5] 3.6[5]

Table 1: General Properties of Kekulene and Coronene.

Nucleus-Independent Chemical Shift (NICS)
NICS is a computational method used to assess the aromaticity of a ring system. Negative

NICS values are indicative of aromatic character (diatropic ring current), while positive values

suggest anti-aromaticity (paratropic ring current).
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Ring Kekulene NICS(0) (ppm) Coronene NICS(0) (ppm)

Central Ring -
Weakly aromatic to non-

aromatic[9]

Outer Benzene Rings
Varies, consistent with Clar

model
Aromatic[9]

Table 2: Comparison of NICS(0) values for Kekulene and Coronene. Note: Specific NICS

values for Kekulene's individual rings are highly dependent on the computational method and

the specific ring being analyzed, reflecting its complex electronic structure. One study

calculated NICS(0) values for Kekulene at the GIAO/B3LYP/3-21G level of theory.[10]

Bond Length Analysis
The degree of bond length alternation can provide insights into the extent of π-electron

delocalization. Aromatic systems tend to have more uniform bond lengths, whereas systems

with localized double and single bonds exhibit greater bond length alternation.

X-ray diffraction and computational studies have revealed a significant degree of bond length

alternation in Kekulene, supporting the Clar model with its distinct aromatic sextets and

connecting olefinic bridges.[1][6] The peripheral C(H)–C(H) bonds in Kekulene have been

shown to have the highest bond order.[6] In contrast, while Coronene also exhibits some bond

length variation, it is generally less pronounced than in Kekulene, consistent with a more

delocalized system.

Experimental Methodologies
Synthesis of Kekulene
The synthesis of Kekulene is a challenging multi-step process. An improved synthetic route

reported in 2019 involves the construction of a key intermediate, 5,6,8,9-

tetrahydrobenzo[m]tetraphene, via a double Diels-Alder reaction.[6][7]
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Caption: Improved synthetic workflow for Kekulene.

Gas-Phase Synthesis of Coronene
Coronene can be synthesized in the gas phase through a series of radical-mediated ring

annulation reactions.[11][12] This process is relevant to understanding the formation of PAHs in

combustion and astrophysical environments.[12]
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Caption: Gas-phase synthesis pathway to Coronene.

Nucleus-Independent Chemical Shift (NICS) Calculation
Protocol
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NICS values are typically calculated using quantum chemistry software packages. The general

protocol is as follows:

Geometry Optimization: The molecular structure of interest (e.g., Kekulene or Coronene) is

optimized using a suitable level of theory, such as Density Functional Theory (DFT) with a

basis set like 6-311G**.

Magnetic Shielding Tensor Calculation: Using the optimized geometry, the magnetic

shielding tensors are calculated at specific points in space, typically at the geometric center

of each ring (NICS(0)) and at a certain distance above the ring plane (e.g., NICS(1)). The

Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this step.

NICS Value Determination: The NICS value is the negative of the isotropic magnetic

shielding value at the specified point.

Logical Relationship: Aromaticity Models of
Kekulene
The debate over Kekulene's aromaticity can be visualized as a comparison between two

competing models.
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Caption: Competing aromaticity models for Kekulene.
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Conclusion
The comparative study of Kekulene and Coronene reveals fascinating nuances in the concept

of aromaticity in large PAHs. While Coronene exhibits a more classical form of aromaticity with

delocalized π-electrons across its fused ring system, Kekulene's aromatic character is best

described by Clar's model, featuring localized aromatic sextets. This distinction is supported by

a range of experimental and computational data, including NICS values and bond length

analysis. Understanding these differences is crucial for predicting the reactivity, stability, and

potential applications of these and other complex aromatic systems in materials science and

drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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